molecular formula C18H16N2O6 B11472531 5-(1,3-Benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

5-(1,3-Benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B11472531
M. Wt: 356.3 g/mol
InChI Key: IYUBHVQEBCLMCM-UHFFFAOYSA-N
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Description

5-(1,3-Benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of benzodioxole and trimethoxyphenyl groups linked by an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4,5-trimethoxybenzoic acid hydrazide with 1,3-benzodioxole-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-(1,3-Benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(1,3-Benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazole: Lacks the trimethoxyphenyl group, which may result in different chemical and biological properties.

    3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazole:

Uniqueness

5-(1,3-Benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is unique due to the presence of both benzodioxole and trimethoxyphenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C18H16N2O6

Molecular Weight

356.3 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H16N2O6/c1-21-14-7-11(8-15(22-2)16(14)23-3)17-19-18(26-20-17)10-4-5-12-13(6-10)25-9-24-12/h4-8H,9H2,1-3H3

InChI Key

IYUBHVQEBCLMCM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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